molecular formula C6H7NOS B105522 N-methylthiophene-2-carboxamide CAS No. 39880-77-8

N-methylthiophene-2-carboxamide

Cat. No. B105522
CAS RN: 39880-77-8
M. Wt: 141.19 g/mol
InChI Key: JNUIOYAYNFFHTC-UHFFFAOYSA-N
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Description

N-Methylthiophene-2-carboxamide is a compound that is structurally related to various thiophene derivatives which have been synthesized and studied for their potential biological activities. Although the provided papers do not directly discuss N-Methylthiophene-2-carboxamide, they do provide insights into the synthesis, structure, and properties of related thiophene carboxamide compounds, which can be informative for understanding N-Methylthiophene-2-carboxamide.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. For instance, thioamide derivatives, which are structurally similar to N-Methylthiophene-2-carboxamide, can be synthesized by reacting an isothiocyanate with the carbanion of a corresponding cyclic precursor or by reacting ammonia or an amine with a dithio ester prepared from the same precursor . Additionally, N-arylated methyl 2-aminothiophene-3-carboxylate can be synthesized via Chan-Lam cross-coupling, which involves the reaction of methyl 2-aminothiophene-3-carboxylate with arylboronic acids or potassium aryltrifluoroborate salts .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can adopt various conformations and can be substituted at different positions to yield a wide range of compounds. For example, in N-butylthiophene-3-carboxamide, the N-butylcarboxamide group is almost planar with the aromatic thiophene ring . The molecular structure can be stabilized by intramolecular hydrogen bonds, as seen in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide .

Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, methyl 3-hydroxythiophene-2-carboxylate can be halogenated to yield methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which can further react with alcohols to produce thiophene-2,4-diols . These reactions demonstrate the reactivity of the thiophene ring and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structure. For instance, the pyrazole derivative 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was found to be thermally stable up to 190°C . The compound's structure was also analyzed using Hirshfeld surface analysis, which provides insight into the intermolecular interactions within the crystal structure. Additionally, the compound's non-linear optical properties were investigated, indicating potential applications in materials science .

Scientific Research Applications

Antibacterial and Antifungal Activity

N-methylthiophene-2-carboxamide derivatives have been studied for their antibacterial and antifungal properties. Research on compounds such as N-(dipropylcarbamothioyl)-thiophene-2-carboxamide and its metal(II) complexes showed significant activity against various bacterial and fungal strains, with metal complexes exhibiting more potent effects than the parent ligands (Hanif et al., 2014).

Anticancer Properties

Certain N-methylthiophene-2-carboxamide derivatives, like 3- and 5-methylthiophene-2-carboxaldehyde alpha-(N)-heterocyclichydrazones, have been synthesized and found to possess antiproliferative properties, showing tumor growth inhibition activity against various cell lines (Savini et al., 2004).

Synthesis and Characterization

The synthesis and characterization of various N-methylthiophene-2-carboxamide derivatives have been explored, with processes designed to improve efficiency and safety. For example, a practical preparation method for ethyl 2-methylthiophene-3-carboxylate was developed, providing advantages such as operational simplicity and avoidance of strong bases (Kogami & Watanabe, 2011).

Anticonvulsant Activity

Research into the anticonvulsant properties of N-methylthiophene-2-carboxamide derivatives has been conducted. Schiff bases of 2-aminothiophenes, for instance, have been evaluated for their anticonvulsant activity using methods like maximum electroshock-induced seizure and pentylenetetrazole-induced seizure tests (Kunda et al., 2013).

Photophysical Properties

N-methylthiophene-2-carboxamide and its derivatives have been utilized in studies focusing on photophysical properties. For instance, a study explored the synthesis of a photoswitchable colorimetric sensor for fluoride based on a dithienylethene unit, indicating potential applications in sensing technologies (Li et al., 2018).

Safety And Hazards

The safety information for N-methylthiophene-2-carboxamide indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed, calling a poison center or doctor if feeling unwell .

properties

IUPAC Name

N-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-7-6(8)5-3-2-4-9-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIOYAYNFFHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60878909
Record name 2-Thiophenecarboxamide,N-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methylthiophene-2-carboxamide

CAS RN

39880-77-8
Record name 2-Thiophenecarboxamide,N-methyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60878909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methylthiophene-2-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
JF Galan, CN Tang, S Chakrabarty, Z Liu… - Physical Chemistry …, 2013 - pubs.rsc.org
We examine the conformational preferences of the furan- and thiophene-based arylamides, N-methylfuran-2-carboxamide (3) and N-methylthiophene-2-carboxamide (4), using a …
Number of citations: 22 pubs.rsc.org
E Perspicace, L Cozzoli, EM Gargano, N Hanke… - European Journal of …, 2014 - Elsevier
… A solution of N,5-bis(3-methoxyphenyl)-N-methylthiophene-2-carboxamide 23b (382 mg, 1.08 mmol) in dry toluene and the Lawesson reagent (437 mg, 1.08 mmol) were heated at …
Number of citations: 22 www.sciencedirect.com
N Rao, Y Ding, L Yang, Y Zhou, Y Le… - Molecular Crystals and …, 2023 - Taylor & Francis
… Nitrogen in the triazine ring and 3-amino-N-methylthiophene-2-carboxamide formed hydrogen bonds with the carbonyl and amino groups of the kinase hinge region Cys502. The …
Number of citations: 1 www.tandfonline.com
K Abuamer, W Mohammed, M Munayr - researchgate.net
3-Amino-2-thiophenecarboxamides (3a-e) were synthesized from 2-(4-oxo-3-phenylthiazolidin-2-ylidene) malononitrile (1) and employed in the synthesis of a variety of thiophene …
Number of citations: 0 www.researchgate.net
S Marchais-Oberwinkler, K Xu, M Wetzel… - Journal of Medicinal …, 2013 - ACS Publications
Inhibition of 17β-HSD2 is an attractive mechanism for the treatment of osteoporosis. We report here the optimization of human 17β-HSD2 inhibitors in the 2,5-thiophene amide class by …
Number of citations: 25 pubs.acs.org
K Xu, YA Al-Soud, M Wetzel, RW Hartmann… - European journal of …, 2011 - Elsevier
… The most interesting 17β-HSD2 inhibitor identified in this study is the 5-(2-fluoro-3-methoxyphenyl)-N-(3-hydroxybenzyl)-N-methylthiophene-2-carboxamide 6w displaying an IC 50 of …
Number of citations: 14 www.sciencedirect.com
Y Zuo, R Li, Y Zhang, G Bao, Y Le… - Journal of Enzyme …, 2022 - Taylor & Francis
… In particular, the IC 50 values of compound 9u (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide …
Number of citations: 4 www.tandfonline.com
RA Barcock, DJ Chadwick, RC Storr, LS Fuller… - Tetrahedron, 1994 - Elsevier
Methyl N-methyl- and methyl N-(2,4,6-trimethyl)phenyl-2-carboximidates of thiophene and furan have been synthesized in excellent yields by the reaction of sodium methoxide in …
Number of citations: 16 www.sciencedirect.com
T Yuan, C Pi, C You, X Cui, S Du, T Wan… - Chemical …, 2019 - pubs.rsc.org
… Likewise, N-methylthiophene-2-carboxamide turned out to be a viable substrate (3ua). Additionally, other substituents on the N-atom were tolerated including N-cyclopentyl and N-…
Number of citations: 63 pubs.rsc.org
J Huang, F Sun, W Liu - Journal of Catalysis, 2023 - Elsevier
… When employing N-methyl-2-naphthamide (4k) and N-methylthiophene-2-carboxamide (4l) as substrates, the desired amines could be produced in 81% and 72% yields, respectively. …
Number of citations: 0 www.sciencedirect.com

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